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Compound Name:
ylmethyl)phenyllmethanamine

Cat. No. B1277353

Technical Guide: 1-[2-(1H-pyrazol-1-
ylmethyl)phenyllmethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 1-[2-(1H-
pyrazol-1-yImethyl)phenyllmethanamine. The document details its chemical identity,
predicted spectral data based on analogous compounds, a plausible synthetic route, and a
general experimental workflow. This guide is intended to serve as a valuable resource for
researchers in medicinal chemistry and drug discovery.

Chemical Identity
Compound Name: 1-[2-(1H-pyrazol-1-yImethyl)phenyl]methanamine

CAS Number: 878466-22-9[1]

Molecular Formula: C11H13N3
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Molecular Weight: 187.24 g/mol
Structure:

A closely related isomer, [4-(1H-pyrazol-1-yImethyl)phenyllmethanamine, has the CAS Number
892502-07-7.[2]

Predicted Spectral Data

Disclaimer: The following spectral data are predicted based on the analysis of structurally
similar compounds and have not been experimentally confirmed for 1-[2-(1H-pyrazol-1-
ylmethyl)phenyllmethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Predicted) 13C NMR (Predicted)
Chemical Shift (ppm) Multiplicity

~7.6 d

~7.5 d

~7.2-7.4 m

~6.3 t

~5.4 s

~3.9 S

~1.5 brs

Infrared (IR) Spectroscopy
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Frequency (cm™?)

Intensity

Assignment

N-H stretch (primary amine)[3]

3400-3250 Medium, two bands 4]

3100-3000 Medium C-H stretch (aromatic)
2950-2850 Medium C-H stretch (aliphatic)
1650-1580 Medium N-H bend (primary amine)[3]

1590, 1490, 1450

Medium-Strong

C=C stretch (aromatic ring)

1335-1250

Strong

C-N stretch (aromatic amine)

[3]

910-665

Strong, broad

N-H wag (primary amine)[3]

Mass Spectrometry (M) @@

m/z Relative Intensity Proposed Fragment

187 Moderate [M]*

170 High [M-NHs]*[5][6]

91 High [C7H7]* (tropylium ion)
CaHsNz]* (pyrazolylmethyl

81 Moderate [CoHNal” (py Y Y

cation)

Experimental Protocols

The following is a plausible synthetic protocol for 1-[2-(1H-pyrazol-1-

ylmethyl)phenyllmethanamine, adapted from general procedures for the synthesis of N-

substituted pyrazoles and the reduction of nitriles.

Synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile

e To a solution of 1H-pyrazole (1.0 eq.) in a suitable solvent such as dimethylformamide
(DMF), add a base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.
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Stir the mixture at room temperature for 30 minutes.

Add a solution of 2-(bromomethyl)benzonitrile (1.0 eq.) in DMF dropwise to the reaction
mixture.

Allow the reaction to stir at room temperature for 12-18 hours, monitoring the progress by
thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with a suitable
organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain 2-(1H-pyrazol-1-
ylmethyl)benzonitrile.

Reduction of 2-(1H-pyrazol-1-ylmethyl)benzonitrile to 1-[2-(1H-pyrazol-1-
ylmethyl)phenyllmethanamine

Prepare a solution of 2-(1H-pyrazol-1-yImethyl)benzonitrile (1.0 eq.) in a dry ethereal solvent
such as tetrahydrofuran (THF).

Add a reducing agent, for instance, lithium aluminum hydride (LiAlH4, 2.0-3.0 eq.), portion-
wise to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours,
monitoring by TLC.

After completion, cool the reaction to 0 °C and cautiously quench by the sequential addition
of water, 15% aqueous sodium hydroxide, and then water again.

Filter the resulting precipitate and wash with THF.
Concentrate the filtrate under reduced pressure.

Dissolve the residue in a suitable solvent and extract with an acidic aqueous solution (e.g.,
1M HCI).

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1277353?utm_src=pdf-body
https://www.benchchem.com/product/b1277353?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

» Basify the aqueous layer with a strong base (e.g., 6M NaOH) and extract the product with an

organic solvent (e.g., dichloromethane).

» Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to
yield 1-[2-(1H-pyrazol-1-yimethyl)phenyllmethanamine.
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Caption: Synthetic and characterization workflow for 1-[2-(1H-pyrazol-1-
ylmethyl)phenyllmethanamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. ["1-[2-(1H-pyrazol-1-ylmethyl)phenyllmethanamine CAS
number and spectral data"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1277353#1-2-1h-pyrazol-1-ylmethyl-phenyl-
methanamine-cas-number-and-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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